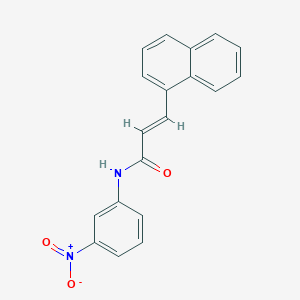
N-(1,2-dihydro-5-acenaphthylenyl)-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydro-5-acenaphthylenyl)-4-methyl-3-nitrobenzamide, commonly known as DMNQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMNQ is a redox-active compound that can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This property has made DMNQ a valuable tool for studying the role of oxidative stress in various biological processes.
Mecanismo De Acción
DMNQ generates N-(1,2-dihydro-5-acenaphthylenyl)-4-methyl-3-nitrobenzamide by accepting electrons from cellular electron donors, such as NADH and NADPH, and transferring them to molecular oxygen. The this compound generated by DMNQ can cause oxidative damage to cellular components, including lipids, proteins, and DNA. This oxidative stress can lead to cell death or dysfunction.
Biochemical and Physiological Effects:
DMNQ-induced oxidative stress has been shown to have a wide range of biochemical and physiological effects. It can activate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the c-Jun N-terminal kinase (JNK) pathway. DMNQ can also induce apoptosis or cell cycle arrest in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNQ is a valuable tool for studying the role of oxidative stress in various biological processes. Its ability to generate N-(1,2-dihydro-5-acenaphthylenyl)-4-methyl-3-nitrobenzamide in a controlled manner makes it a useful tool for investigating the effects of oxidative stress on cellular function. However, DMNQ-induced oxidative stress can be toxic to cells, and caution must be taken when using DMNQ in experiments.
Direcciones Futuras
There are several future directions for research on DMNQ. One area of interest is the development of new therapeutic agents for oxidative stress-related diseases. DMNQ has been used to evaluate the efficacy of potential therapeutic agents, and further research in this area could lead to the development of new treatments for diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Another area of interest is the role of oxidative stress in aging and age-related diseases. DMNQ has been used to study the effects of oxidative stress on cellular function, and further research in this area could lead to a better understanding of the mechanisms underlying aging and age-related diseases.
Conclusion:
In conclusion, DMNQ is a valuable tool for studying the role of oxidative stress in various biological processes. Its ability to generate N-(1,2-dihydro-5-acenaphthylenyl)-4-methyl-3-nitrobenzamide in a controlled manner has made it a useful tool for investigating the effects of oxidative stress on cellular function. Further research on DMNQ could lead to the development of new therapeutic agents for oxidative stress-related diseases and a better understanding of the mechanisms underlying aging and age-related diseases.
Métodos De Síntesis
DMNQ can be synthesized by several methods, including the condensation of 1,2-dihydroacenaphthylene with 4-methyl-3-nitrobenzoyl chloride, or the reduction of 1,2-dihydroacenaphthoquinone with zinc dust and subsequent acylation with 4-methyl-3-nitrobenzoyl chloride.
Aplicaciones Científicas De Investigación
DMNQ has been widely used in scientific research to study the role of oxidative stress in various biological processes. It has been used to investigate the effects of oxidative stress on mitochondrial function, cell signaling pathways, and gene expression. DMNQ has also been used to study the mechanisms of action of various antioxidants and to evaluate the efficacy of potential therapeutic agents for oxidative stress-related diseases.
Propiedades
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-12-5-6-15(11-18(12)22(24)25)20(23)21-17-10-9-14-8-7-13-3-2-4-16(17)19(13)14/h2-6,9-11H,7-8H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVHUUYCRQTNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5789538.png)


![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)

![2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5789599.png)
![methyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5789602.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)

